molecular formula C26H23BrFN7O3 B606937 Danicopan CAS No. 1903768-17-1

Danicopan

Número de catálogo: B606937
Número CAS: 1903768-17-1
Peso molecular: 580.4 g/mol
Clave InChI: PIBARDGJJAGJAJ-NQIIRXRSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

ALPHA Phase III Trial

The ALPHA Phase III trial evaluated the efficacy and safety of danicopan as an add-on therapy to existing treatments for PNH. Key findings include:

  • Efficacy : this compound demonstrated statistically significant improvements in mean hemoglobin levels at 12 weeks compared to placebo, with sustained benefits observed through 48 weeks . Specifically, 59.5% of patients treated with this compound experienced an increase in hemoglobin of ≥2 g/dL without requiring transfusions .
  • Secondary Outcomes : Improvements were also noted in absolute reticulocyte count (ARC) and lactate dehydrogenase (LDH) levels, indicating effective control of hemolysis. Patients reported reduced fatigue and a lower need for blood transfusions .
  • Quality of Life : The Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores improved significantly from baseline, suggesting enhanced quality of life for patients receiving this compound .

Long-Term Safety and Efficacy

Long-term data from the ALPHA trial confirmed that this compound maintained its efficacy and safety profile over extended periods. Patients who switched from placebo to this compound after 12 weeks also showed significant improvements . Notably, no new safety signals were reported during the trial, reinforcing the compound's tolerability.

Comparative Efficacy

A summary of key efficacy results from the ALPHA trial is presented below:

Outcome Measure This compound Group Placebo Group Statistical Significance
Mean Hemoglobin Increase (g/dL)2.10p < 0.0001
Transfusion-Free Patients (%)59.50p < 0.0001
Improvement in FACIT-F ScoresFrom 34.0 to 42.1From 31.7 to 35.4p = 0.0004
ARC ImprovementSignificantNot Significant-

Regulatory Status

This compound has received several designations aimed at expediting its development:

  • Breakthrough Therapy Designation by the US Food and Drug Administration.
  • PRIority MEdicines (PRIME) status by the European Medicines Agency.
  • Orphan Drug Designation in the US, EU, and Japan for PNH treatment .

Future Research Directions

Beyond its application in PNH, this compound is being explored as a potential monotherapy for geographic atrophy in a Phase II clinical trial . This indicates a broader scope for this compound's therapeutic potential within hematological and possibly ophthalmological conditions.

Mecanismo De Acción

Danicopan ejerce sus efectos uniéndose específicamente al factor D del complemento, una serina proteasa involucrada en la vía alternativa del sistema del complemento. Al inhibir el factor D, this compound previene la escisión del factor B, bloqueando así la formación del complejo C3 convertasa. Esta inhibición previene la activación descendente de la cascada del complemento, reduciendo la hemólisis y la deposición de proteínas del complemento C3 en los glóbulos rojos .

Análisis Bioquímico

Biochemical Properties

Danicopan plays a significant role in biochemical reactions as it acts on the serine protease factor D, a proximal node in the alternative complement system . This action blocks the alternative pathway, thereby addressing extravascular hemolysis when used in conjunction with C5 inhibitors . The interaction between this compound and factor D is reversible, which allows for control over the inhibition of the alternative pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the deposition of complement C3 proteins on red blood cells . This action reduces the destruction of red blood cells in blood vessels, as well as the activation of white blood cells and platelets . The impact of this compound on these cellular processes helps to mitigate symptoms of paroxysmal nocturnal hemoglobinuria, such as anemia and blood clots .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with factor D, an enzyme in the alternative pathway of the complement system . By inhibiting factor D, this compound prevents the activation of the alternative pathway, thereby reducing hemolysis and the deposition of complement C3 proteins on red blood cells . This mechanism of action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In a 24-week Phase 2 study of patients with paroxysmal nocturnal hemoglobinuria, this compound add-on resulted in clinically significant improvements in hemoglobin levels, near transfusion-independence, and improvements in FACIT-Fatigue scores .

Metabolic Pathways

This compound is involved in the metabolic pathway of the complement system, specifically the alternative pathway . It interacts with factor D, a rate-limiting enzyme in this pathway . By inhibiting factor D, this compound prevents the activation of the alternative pathway and reduces the deposition of complement C3 proteins on red blood cells .

Métodos De Preparación

La preparación de Danicopan implica varias rutas sintéticas y condiciones de reacción. La ruta sintética generalmente involucra los siguientes pasos:

Los métodos de producción industrial de this compound implican la ampliación de estas rutas sintéticas asegurando la consistencia y la calidad del producto final. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas.

Análisis De Reacciones Químicas

Danicopan sufre varias reacciones químicas, incluyendo:

    Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el núcleo de indazol y el anillo de pirrolidina.

    Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la molécula.

    Sustitución: Las reacciones de sustitución, especialmente las sustituciones nucleofílicas, pueden ocurrir en las posiciones bromadas del núcleo de indazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Danicopan es único entre los inhibidores del complemento debido a su objetivo específico del factor D. Compuestos similares incluyen:

La singularidad de this compound reside en su capacidad para inhibir específicamente el factor D, proporcionando un enfoque alternativo a la inhibición del complemento en comparación con otros compuestos que se dirigen a diferentes componentes del sistema del complemento.

Actividad Biológica

Danicopan, an investigational oral drug, is a first-in-class inhibitor of complement factor D, primarily targeting the alternative pathway of the complement system. This compound has shown significant promise in treating paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis. The following sections detail its biological activity, clinical findings, and implications for patient treatment.

This compound works by specifically inhibiting factor D, which is crucial for the activation of the alternative complement pathway. By blocking this pathway, this compound aims to reduce both intravascular hemolysis (IVH) and extravascular hemolysis (EVH) associated with PNH. This inhibition prevents the formation of the membrane attack complex and reduces C3 fragment opsonization, thereby mitigating hemolytic activity without affecting the classical complement pathway.

Phase II Studies

  • Open-Label Dose-Finding Study :
    • Participants : 10 untreated PNH patients.
    • Dosage : this compound was administered at doses of 100-200 mg thrice daily.
    • Primary Endpoint : Change in lactate dehydrogenase (LDH) levels at day 28.
    • Results : Significant reduction in LDH levels and improved hemoglobin concentrations were observed, with AP activity inhibited to ≤10% at most time points .
  • Combination Therapy with Eculizumab :
    • Participants : 12 transfusion-dependent PNH patients previously treated with eculizumab.
    • Results : The addition of this compound resulted in an average increase of 2.4 g/dL in hemoglobin levels over 24 weeks. Transfusion requirements dropped significantly from 31 transfusions (50 units) in the preceding 24 weeks to just 1 transfusion (2 units) during treatment .

Phase III ALPHA Trial

  • Design : A pivotal trial assessing this compound as an add-on therapy to standard care with C5 inhibitors (e.g., eculizumab or ravulizumab).
  • Key Findings :
    • Statistically significant increase in mean hemoglobin levels compared to placebo.
    • Improved fatigue scores measured by the Functional Assessment of Chronic Illness Therapy (FACIT-Fatigue).
    • A notable percentage of patients achieved transfusion independence during treatment .

Case Studies

Several case studies have highlighted the therapeutic benefits of this compound:

  • Case Study 1 : A 70-year-old female patient transitioned from eculizumab to this compound after receiving multiple transfusions. Following this compound treatment, her hemoglobin levels rose rapidly, and she reported decreased fatigue and improved overall health metrics .
  • Case Study 2 : A 23-year-old female patient with PNH and Budd Chiari syndrome also experienced significant improvements in hemoglobin levels and a reduction in her need for transfusions after starting this compound therapy .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies indicate that this compound achieves effective plasma concentrations that correlate with its pharmacodynamic effects on AP activity. Data show a clear dose-response relationship where higher doses result in greater inhibition of AP activity and lower LDH levels .

Safety Profile

This compound has been generally well-tolerated across trials. Common adverse events reported include headache, cough, and nasopharyngitis, with no serious drug-related adverse events noted during studies .

Propiedades

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBARDGJJAGJAJ-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrFN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903768-17-1
Record name Danicopan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danicopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANICOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.